molecular formula C14H15BrN2O2 B2405152 4-Bromo-N-(4-cyanooxan-4-YL)-2-methylbenzamide CAS No. 1385441-53-1

4-Bromo-N-(4-cyanooxan-4-YL)-2-methylbenzamide

Cat. No.: B2405152
CAS No.: 1385441-53-1
M. Wt: 323.19
InChI Key: HWCYDQVDKVADBY-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-cyanooxan-4-YL)-2-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-cyanooxan-4-YL)-2-methylbenzamide typically involves the following steps:

    Amidation: The formation of the amide bond between the brominated benzene and the oxan-4-yl group.

    Nitrile Formation:

Industrial Production Methods

Industrial production methods may involve large-scale bromination and amidation reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidized Products: Depending on the oxidizing agent used.

    Amines: From the reduction of the nitrile group.

    Substituted Benzamides: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use in drug discovery and development.

    Industry: As a precursor in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-cyanooxan-4-YL)-2-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-cyanophenyl)-2-methylbenzamide
  • 4-Bromo-N-(4-cyanobutyl)-2-methylbenzamide

Uniqueness

4-Bromo-N-(4-cyanooxan-4-YL)-2-methylbenzamide is unique due to the presence of the oxan-4-yl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

4-bromo-N-(4-cyanooxan-4-yl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-10-8-11(15)2-3-12(10)13(18)17-14(9-16)4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCYDQVDKVADBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)NC2(CCOCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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